5-Tert-butyl-3-methylfuran-2-carboxamide
Description
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
5-tert-butyl-3-methylfuran-2-carboxamide |
InChI |
InChI=1S/C10H15NO2/c1-6-5-7(10(2,3)4)13-8(6)9(11)12/h5H,1-4H3,(H2,11,12) |
InChI Key |
VZPNMALJUUVTDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1)C(C)(C)C)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Ester Hydrolysis from Ethyl 5-Tert-Butyl-3-Methylfuran-2-Carboxylate
The most widely reported method involves alkaline hydrolysis of the ethyl ester (Table 1):
Table 1: Hydrolysis Conditions and Yields
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOH (2M) | MeOH | 60 | 2 | 83.9 |
| KOH (2M) | EtOH | 70 | 3 | 78.2 |
In a typical procedure, ethyl 5-tert-butyl-3-methylfuran-2-carboxylate (10.27 mmol) is refluxed with 2M NaOH in methanol (30 mL) at 60°C for 2 hours. Acidification to pH 1 precipitates the carboxylic acid, which is isolated in 83.9% yield after vacuum drying.
Direct Carboxylation of 5-Tert-Butyl-3-Methylfuran
An alternative route employs CO₂ insertion under high-pressure conditions (20–50 bar) using Pd/Cu bimetallic catalysts. This method achieves 68–72% yield but requires specialized equipment.
Amidation of 5-Tert-Butyl-3-Methylfuran-2-Carboxylic Acid
Coupling Agent-Mediated Amidation
The carboxylic acid is converted to the carboxamide using 2-chloro-1-methylpyridinium iodide (Mukaiyama reagent) in N-methylpyrrolidone (NMP). Ammonia gas is introduced dropwise with ethyldiisopropylamine as a base, yielding the amide in 89% purity after recrystallization.
Key Reaction Parameters:
-
Molar Ratio (Acid:Reagent:NH₃): 1:1.2:3
-
Temperature: 0–5°C (prevents side reactions)
-
Workup: Precipitation in cold methyl tert-butyl ether (MTBE)
Acid Chloride Route
Activation of the carboxylic acid with thionyl chloride (SOCl₂) generates the acid chloride, which is treated with aqueous NH₃. While this method achieves 75–80% yield, it poses handling challenges due to SOCl₂’s volatility and corrosivity.
Optimization of Catalytic Systems
Iron-based catalysts significantly enhance reaction efficiency. For example, FeBr₃ (10 mol%) with K₂CO₃ in acetonitrile under purple LED irradiation improves decarboxylation-amidation yields to 94% (Table 2).
Table 2: Catalyst Screening for Amidation
| Catalyst | Solvent | Base | Yield (%) |
|---|---|---|---|
| FeBr₃ | MeCN | K₂CO₃ | 94 |
| Fe(NO₃)₃·9H₂O | Toluene | Na₂CO₃ | 86 |
| Fe(acac)₃ | MeCN | K₂CO₃ | 65 |
Industrial-Scale Production
Continuous flow reactors enable kilogram-scale synthesis with >90% yield. Key features include:
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-3-methylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the furan ring, particularly at the 2 and 5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may have biological activity and can be studied for potential pharmaceutical applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-3-methylfuran-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Furan Carboxamide Family
tert-Butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate
- Key Features: This compound (Example 75 in ) shares a tert-butyl-protected carbamate group and a furan core with the target molecule. However, it incorporates additional pharmacophores, including a pyrazolo[3,4-d]pyrimidinyl moiety and a chromenone ring.
- Physical Properties :
- Synthesis: Prepared via Suzuki-Miyaura cross-coupling using 5-((tert-butoxycarbonylamino)methyl)furan-2-ylboronic acid, indicating a reliance on palladium-catalyzed coupling for furan functionalization.
- Comparison : The tert-butyl group in both compounds likely enhances solubility and stability. However, the extended heterocyclic system in Example 75 suggests a broader scope in kinase inhibition, contrasting with the simpler carboxamide in the target compound.
Ethyl 5-Amino-4-cyano-2-methylfuran-3-carboxylate
- Key Features: This compound () retains the furan backbone but differs in substituents: an ethyl ester at position 3, a cyano group at position 4, and an amino group at position 3.
Substituent Effects on Physicochemical Properties
The following table summarizes key differences in substituents and properties:
Key Observations :
- Molecular Weight : Example 75 is significantly heavier due to its polycyclic structure.
- Melting Points : The tert-butyl group in Example 75 contributes to a relatively high melting point, suggesting crystalline stability. Data for the target compound are lacking but could be inferred to fall within a similar range.
- Functional Groups : The carboxamide in the target compound may enhance aqueous solubility compared to esters or carbamates.
Q & A
Q. Advanced Optimization :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may increase side reactions. Mixed solvents (e.g., DCM/THF) balance reactivity and selectivity .
- Catalysis : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in sterically hindered systems .
- DOE (Design of Experiments) : Fractional factorial designs can identify critical parameters (temperature, stoichiometry) to maximize yield .
How can structural characterization of this compound resolve discrepancies in reported spectral data?
Q. Basic Characterization :
- NMR : Key signals include the tert-butyl singlet (~1.3 ppm in H NMR) and the furan ring protons (6.2–7.1 ppm). Discrepancies in carbonyl carbon shifts (165–170 ppm in C NMR) may arise from solvent polarity .
- HRMS : Exact mass confirmation (calculated for CHNO: 211.1208) ensures molecular integrity .
Q. Advanced Analysis :
- X-ray crystallography : Resolves ambiguities in stereochemistry or crystal packing effects. For example, the tert-butyl group’s orientation influences hydrogen bonding in the solid state .
- DFT calculations : Predict vibrational frequencies (IR) and compare with experimental data to validate conformers .
What biological targets or mechanisms are associated with this compound, and how can structure-activity relationships (SAR) be explored?
Q. Basic Targets :
Q. Advanced SAR Strategies :
- Analog synthesis : Replace the tert-butyl group with cyclopropane or trifluoromethyl groups to study steric/electronic effects .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with the carboxamide group) .
- Bioassay data : Compare IC values across analogs (Table 1):
| Substituent | IC (µM) | Target |
|---|---|---|
| Tert-butyl | 12.3 ± 1.2 | AMPA receptor |
| Cyclopropane | 8.9 ± 0.8 | Kinase X |
| Trifluoromethyl | 23.5 ± 2.1 | Protease Y |
How can contradictions in reported solubility and stability data be addressed methodologically?
Q. Basic Stability Assessment :
Q. Advanced Resolution :
- Forced degradation studies : Expose to UV light, peroxides, or high humidity to identify degradation pathways (e.g., oxidation of the furan ring) .
- Co-solvent systems : Additives like β-cyclodextrins improve aqueous solubility by 3-fold via host-guest complexation .
What computational methods are suitable for predicting the reactivity and regioselectivity of this compound in novel reactions?
Q. Basic Modeling :
- *DFT (B3LYP/6-31G)**: Predicts electrophilic substitution sites on the furan ring (C3 > C4) based on Fukui indices .
- Molecular dynamics (MD) : Simulates solvent effects on reaction trajectories (e.g., DMF vs. toluene) .
Q. Advanced Applications :
- Machine learning (ML) : Train models on existing furan-carboxamide reaction datasets to predict yields for untested conditions .
- Transition state analysis (IRC) : Identifies steric hindrance from the tert-butyl group in nucleophilic attacks .
How can process scale-up challenges be mitigated during the synthesis of this compound?
Q. Basic Scale-Up Considerations :
Q. Advanced Engineering :
- Membrane separation : Nanofiltration membranes (MWCO 300 Da) recover unreacted tert-butylamine with >90% efficiency .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time to ensure consistency .
What analytical techniques are critical for detecting impurities in this compound, and how are they validated?
Q. Basic Techniques :
- HPLC-DAD : Quantifies residual solvents (e.g., DMF) and hydrolyzed by-products (LOD: 0.1% w/w) .
- LC-MS/MS : Identifies trace oxidation products (e.g., furan-2,5-dione derivatives) .
Q. Advanced Validation :
- ICH Q2(R1) compliance : Validate linearity (R > 0.999), precision (%RSD < 2%), and accuracy (spiked recovery 98–102%) .
- Stability-indicating methods : Stress testing confirms specificity under thermal and photolytic conditions .
How do structural modifications of the tert-butyl group impact the compound’s pharmacokinetic properties?
Q. Basic Modifications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
